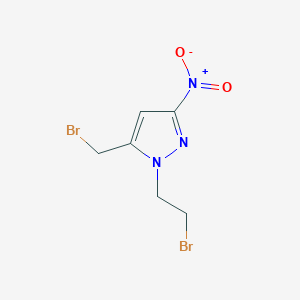










|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9]O)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.C(Cl)(Cl)Cl.P(Br)(Br)[Br:19].CCCCCC>C(Cl)Cl>[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9][Br:19])=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1
|


|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After this time, the reaction was cooled to −5° C.
|
|
Type
|
ADDITION
|
|
Details
|
saturated aqueous sodium bicarbonate (250 mL) was added until a pH of 8.5
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×150 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with saturated aqueous sodium carbonate (2×50 mL), brine (75 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the drying agent was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow residue that
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated until a solid precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
WAIT
|
|
Details
|
The solution was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature and after 4 h the resulting crystals
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with a ice cold 1:2 mixture of methylene chloride
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |